molecular formula C9H13NO2S B2575445 ([2-(Methylamino)ethyl]sulfonyl)benzene CAS No. 404033-91-6; 61097-92-5

([2-(Methylamino)ethyl]sulfonyl)benzene

Cat. No.: B2575445
CAS No.: 404033-91-6; 61097-92-5
M. Wt: 199.27
InChI Key: PZBLTCZCXLHCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

([2-(Methylamino)ethyl]sulfonyl)benzene, also known as N-Methyl-2-(phenylsulfonyl)ethan-1-amine, is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol [ 1 ][ 5 ]. It is identified by CAS Number 61097-92-5 and appears as a clear brown viscous liquid that should be stored at 0-8°C [ 5 ]. This compound is offered with a high purity of ≥96% (HPLC) and is intended for Research Use Only, not for diagnostic or therapeutic procedures. This chemical serves as a versatile building block in scientific research. It is widely utilized as a key intermediate in pharmaceutical development, particularly in the synthesis of compounds targeting neurological disorders, where it helps enhance drug efficacy and safety profiles [ 5 ]. In biochemical research, it is employed in studies concerning enzyme inhibition and receptor binding, providing critical insights into cellular mechanisms and identifying potential new therapeutic targets [ 5 ]. Furthermore, research on structurally related sulfonyl-containing phenols demonstrates potential antibacterial properties, showing particular activity against Gram-positive bacteria like Staphylococcus aureus [ 6 ]. Beyond life sciences, its unique chemical properties are exploited in material science for developing advanced polymers and coatings, and in agricultural chemistry for formulating more effective agrochemicals [ 5 ].

Properties

IUPAC Name

2-(benzenesulfonyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-10-7-8-13(11,12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBLTCZCXLHCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of ([2-(Methylamino)ethyl]sulfonyl)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of ([2-(Methylamino)ethyl]sulfonyl)benzene in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

([2-(Methylamino)ethyl]sulfonyl)benzene, also known as 2-(benzenesulfonyl)-N-methylethanamine, is a compound of significant interest in the pharmaceutical and chemical industries.[1] Its molecular structure, featuring a flexible ethylamine chain, a secondary amine, and a polar sulfonyl group attached to a nonpolar benzene ring, imparts a unique combination of properties. This versatile molecule serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Understanding the solubility of this compound in organic solvents is paramount for its effective utilization in synthesis, formulation, and purification processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of ([2-(Methylamino)ethyl]sulfonyl)benzene, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. A summary of the key properties of ([2-(Methylamino)ethyl]sulfonyl)benzene is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₃NO₂S[1]
Molecular Weight 199.27 g/mol [1]
Appearance Clear brown viscous liquid[1]
CAS Number 61097-92-5[1]

The presence of both polar (sulfonyl and amine groups) and nonpolar (benzene ring and ethyl chain) moieties suggests that the solubility of ([2-(Methylamino)ethyl]sulfonyl)benzene will be highly dependent on the nature of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

Theoretical Solubility Profile in Organic Solvents

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents can engage in hydrogen bonding. The secondary amine group (-NH-) in ([2-(Methylamino)ethyl]sulfonyl)benzene can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group (-SO₂-) and the nitrogen of the amine can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in polar protic solvents. However, the presence of the nonpolar benzene ring may limit its solubility in highly polar solvents like water.

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone)

These solvents have dipole moments but do not have O-H or N-H bonds. They can interact with the polar functional groups of the solute through dipole-dipole interactions. Given the polar nature of the sulfonyl and amine groups, ([2-(Methylamino)ethyl]sulfonyl)benzene is expected to exhibit good solubility in polar aprotic solvents. DMSO, in particular, is often an excellent solvent for a wide range of organic compounds.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents primarily interact through weak van der Waals forces. The nonpolar benzene ring and the ethyl chain of the molecule will favor interaction with nonpolar solvents. However, the highly polar sulfonyl and amine groups will be poorly solvated, likely leading to low solubility in these solvents.

Experimental Determination of Solubility: A Standard Operating Protocol

To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the solubility of ([2-(Methylamino)ethyl]sulfonyl)benzene in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • ([2-(Methylamino)ethyl]sulfonyl)benzene (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation of the Saturated Solution:

    • Accurately weigh an excess amount of ([2-(Methylamino)ethyl]sulfonyl)benzene and place it into a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or incubator set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[2]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Analysis by HPLC-UV:

    • Prepare a series of standard solutions of known concentrations of ([2-(Methylamino)ethyl]sulfonyl)benzene in the same solvent.

    • Generate a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their corresponding concentrations.

    • Inject the filtered sample into the HPLC system and record the peak area.

    • Determine the concentration of the solute in the sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • The concentration obtained from the HPLC analysis represents the solubility of ([2-(Methylamino)ethyl]sulfonyl)benzene in the selected solvent at the specified temperature. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility

Several factors can significantly impact the solubility of ([2-(Methylamino)ethyl]sulfonyl)benzene:

  • Temperature: The dissolution of a solid in a liquid is often an endothermic process, meaning that solubility tends to increase with increasing temperature.[3] However, this is not always the case, and the effect of temperature should be determined experimentally.

  • pH: The presence of the secondary amine group makes ([2-(Methylamino)ethyl]sulfonyl)benzene a weak base. In acidic conditions, the amine group can be protonated to form a more polar ammonium salt, which is expected to have a higher solubility in polar solvents.[4]

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. It is crucial to use high-purity materials for accurate determinations.

  • Polymorphism: If ([2-(Methylamino)ethyl]sulfonyl)benzene can exist in different crystalline forms (polymorphs), each form may have a different solubility. The most stable polymorph will have the lowest solubility.

Conclusion

While specific quantitative solubility data for ([2-(Methylamino)ethyl]sulfonyl)benzene in various organic solvents is not extensively documented in publicly available literature, a strong theoretical understanding of its solubility can be derived from its molecular structure. The presence of both polar and nonpolar functional groups suggests a nuanced solubility profile that is highly dependent on the choice of solvent. For any practical application in research, drug development, or chemical synthesis, it is imperative to experimentally determine the solubility of this compound under the specific conditions of interest. The detailed protocol provided in this guide offers a robust framework for obtaining accurate and reproducible solubility data, enabling scientists to optimize processes and formulate products effectively.

References

  • Request PDF. Solubility thermodynamics of amine boranes in polar solvents. [Link]

  • PubChem. (2-(Methylsulfonyl)ethyl)benzene. [Link]

  • U.S. Pharmacopeia. Description and Solubility. [Link]

  • Bentz, J. et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 104-108. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • PubChem. 2-(Methylamino)benzene-1-sulfonic acid. [Link]

  • PubChem. N-Methylbenzeneethanamine. [Link]

  • The Journal of Chemical Physics. Solvent-mediated modification of thermodynamics and kinetics of monoethanolamine regeneration reaction in amine-stripping carbon capture: Computational chemistry study. [Link]

  • International Journal of Pharmaceutical and Biological Archives. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • University of Oklahoma. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

  • Quora. Are amines soluble in organic solvents?. [Link]

  • ResearchGate. Method development for analysis of linear and branched alkyl benzene sulfonates. [Link]

  • Cheméo. Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). [Link]

  • Wikipedia. N-Methylethanolamine. [Link]

  • LookChem. Ethanamine, N-methyl-. [Link]

Sources

An In-Depth Technical Guide to ([2-(Methylamino)ethyl]sulfonyl)benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ([2-(Methylamino)ethyl]sulfonyl)benzene, a versatile chemical intermediate with significant potential in pharmaceutical research and organic synthesis. This document details the compound's identifiers, physicochemical properties, a robust synthesis protocol, and its current and potential applications. As a Senior Application Scientist, this guide is structured to deliver not only technical data but also field-proven insights into its handling, synthesis, and utility, grounded in established chemical principles.

Core Compound Identification and Properties

([2-(Methylamino)ethyl]sulfonyl)benzene, also known by its synonyms 2-(benzenesulfonyl)-N-methylethanamine and N-Methyl-2-(phenylsulfonyl)ethan-1-amine, is a secondary amine containing a phenylsulfonyl group. This structural motif, particularly the sulfonamide-like linkage, imparts desirable characteristics such as enhanced solubility and reactivity, making it a valuable building block in medicinal chemistry.[1]

Key Identifiers and Physicochemical Data

A summary of the essential identifiers and physicochemical properties of ([2-(Methylamino)ethyl]sulfonyl)benzene is presented in Table 1. This data is critical for laboratory handling, reaction planning, and analytical characterization.

IdentifierValue
CAS Number 61097-92-5[2]
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
Synonyms 2-(benzenesulfonyl)-N-methylethanamine, N-Methyl-2-(phenylsulfonyl)ethan-1-amine
Appearance Clear brown viscous liquid
Storage Conditions Store at 0-8 °C

Synthesis Protocol: Aza-Michael Addition

The synthesis of ([2-(Methylamino)ethyl]sulfonyl)benzene can be efficiently achieved via an aza-Michael addition reaction. This method is favored for its atom economy and generally mild reaction conditions. The reaction involves the conjugate addition of a nitrogen nucleophile, in this case, methylamine, to an α,β-unsaturated sulfone, phenyl vinyl sulfone.

Causality of Experimental Choices

The selection of an aza-Michael addition is based on the electrophilic nature of the β-carbon in phenyl vinyl sulfone, which is activated by the electron-withdrawing sulfonyl group. Methylamine serves as a potent and readily available nucleophile. The reaction can often be catalyzed by a mild base or acid, or in some cases, proceed thermally. For this protocol, a solvent-free or minimal solvent approach at room temperature is proposed to align with green chemistry principles and simplify purification.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification R1 Phenyl Vinyl Sulfone Mix Combine Reactants in Reaction Vessel R1->Mix R2 Methylamine (solution in THF or H2O) R2->Mix Stir Stir at Room Temperature (24-48h) Mix->Stir Initiate Reaction Monitor Monitor by TLC Stir->Monitor Periodic Sampling Quench Solvent Evaporation Monitor->Quench Reaction Complete Extract Purification by Column Chromatography Quench->Extract Dry Characterization Extract->Dry

Caption: Workflow for the synthesis of ([2-(Methylamino)ethyl]sulfonyl)benzene.

Detailed Step-by-Step Methodology
  • Reactant Preparation: In a well-ventilated fume hood, add phenyl vinyl sulfone (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar.

  • Reaction Initiation: To the stirring phenyl vinyl sulfone, add a solution of methylamine (1.1 equivalents; e.g., 40% in water or 2.0 M in THF) dropwise at room temperature. The slight excess of methylamine ensures the complete consumption of the vinyl sulfone.

  • Reaction Progress: Seal the flask and allow the mixture to stir at room temperature for 24-48 hours. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) until the starting vinyl sulfone spot is no longer visible.

  • Work-up: Upon completion, if an aqueous solution of methylamine was used, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter. If a solution of methylamine in a volatile organic solvent was used, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Purification: The crude product is then purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure ([2-(Methylamino)ethyl]sulfonyl)benzene as a clear brown viscous liquid.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this specific compound, the following are predicted spectra based on its chemical structure and known spectroscopic principles.

Predicted ¹H NMR Spectrum
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.9Multiplet2HAromatic protons ortho to the sulfonyl group
~ 7.6Multiplet3HAromatic protons meta and para to the sulfonyl group
~ 3.3Triplet2H-SO₂-CH₂ -CH₂-
~ 3.0Triplet2H-SO₂-CH₂-CH₂ -
~ 2.4Singlet3H-NH-CH₃
~ 1.5Broad Singlet1H-NH -
Predicted ¹³C NMR Spectrum
Chemical Shift (ppm)Assignment
~ 139Aromatic C (quaternary) attached to the sulfonyl group
~ 134Aromatic C-H (para)
~ 129Aromatic C-H (ortho)
~ 128Aromatic C-H (meta)
~ 55-SO₂-C H₂-CH₂-
~ 48-SO₂-CH₂-C H₂-
~ 36-NH-C H₃
Expected IR Absorption Bands

The infrared spectrum of ([2-(Methylamino)ethyl]sulfonyl)benzene is expected to show characteristic absorptions for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration
~ 3350-3310Secondary AmineN-H Stretch (weak to medium)[3]
~ 3100-3000Aromatic C-HC-H Stretch[4]
~ 3000-2850Alkyl C-HC-H Stretch[4]
~ 1350-1300 & 1160-1120SulfonylS=O Asymmetric & Symmetric Stretch (strong)[1]
~ 1600-1450Aromatic RingC=C Stretch
~ 1250-1020Aliphatic C-NC-N Stretch[3]

Applications in Research and Drug Development

The unique structural features of ([2-(Methylamino)ethyl]sulfonyl)benzene make it a valuable scaffold in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting properties such as antibacterial, anticonvulsant, and anti-inflammatory activities.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules. The secondary amine provides a reactive site for further functionalization, such as acylation, alkylation, or formation of ureas and thioureas. The phenylsulfonyl group can modulate the pharmacokinetic properties of a drug candidate, including its solubility, metabolic stability, and ability to cross biological membranes.

Potential in CNS Drug Discovery

Arylsulfonamides are increasingly being investigated for their potential in treating central nervous system (CNS) disorders.[5] The ability of the sulfonamide group to act as a hydrogen bond acceptor can facilitate binding to various biological targets within the CNS. For instance, selective inhibition of voltage-gated sodium channels (NaV) by aryl sulfonamides has shown promise in preclinical models of epilepsy.[6] The scaffold of ([2-(Methylamino)ethyl]sulfonyl)benzene could be elaborated to explore novel inhibitors of CNS targets.

Safety and Handling

Based on the Safety Data Sheet for the closely related compound N-methyl-2-tosylethan-1-amine (CAS 61097-92-5), the following safety precautions should be observed.

  • Hazard Identification: May cause skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

  • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

([2-(Methylamino)ethyl]sulfonyl)benzene is a chemical intermediate with significant, yet not fully explored, potential. Its straightforward synthesis via aza-Michael addition, coupled with the versatile reactivity of its secondary amine and the advantageous properties of the phenylsulfonyl group, positions it as a valuable tool for researchers in organic synthesis and drug discovery. This guide provides the foundational knowledge necessary for its effective and safe utilization in a laboratory setting.

References

  • Al-Ghorbani, M., et al. (2020). Synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via Microwave Green Synthesis Method: X-ray Characterization, DFT and Hirshfeld Analysis. Molecules, 25(21), 5189.
  • PubMed. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry.
  • ACS Publications. (2019). Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry.
  • UCLA Chemistry. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Literature review of ([2-(Methylamino)ethyl]sulfonyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

([2-(Methylamino)ethyl]sulfonyl)benzene (CAS: 13993-63-0), also known as


-methyl-2-(phenylsulfonyl)ethanamine, is a critical sulfone-amine building block. It serves as a pharmacophore in 5-HT6 antagonists and a robust intermediate in the synthesis of sulfonamide-based diversities.

This guide details the synthesis of this molecule, prioritizing the Aza-Michael Addition route due to its high atom economy, mild conditions, and reduced impurity profile compared to direct alkylation or oxidative routes.

Retrosynthetic Strategy

The structural integrity of the target molecule hinges on the stability of the sulfone group and the nucleophilicity of the secondary amine. We evaluate three strategic disconnections:

  • Route A (Primary): Conjugate addition of methylamine to phenyl vinyl sulfone.

  • Route B (Secondary): Nucleophilic substitution of 2-chloroethyl phenyl sulfone.

  • Route C (Alternative): Oxidation of the corresponding sulfide precursor.

Strategic Pathway Diagram

G Target Target: ([2-(Methylamino)ethyl]sulfonyl)benzene VinylSulfone Phenyl Vinyl Sulfone (Michael Acceptor) VinylSulfone->Target Route A: Aza-Michael Addition (Recommended) MeNH2 Methylamine (Nucleophile) MeNH2->Target ChloroSulfone 2-Chloroethyl Phenyl Sulfone ChloroSulfone->Target Route B: Substitution ChloroSulfone->VinylSulfone Elimination (Base) Sulfide [2-(Methylamino)ethyl]thiobenzene Sulfide->Target Route C: Oxidation Oxidant Oxidant (mCPBA / H2O2) Oxidant->Target

Figure 1: Retrosynthetic analysis showing the convergence on the Aza-Michael addition as the primary route.

Primary Protocol: Aza-Michael Addition

Rationale: This route is preferred because phenyl vinyl sulfone is a potent Michael acceptor. The reaction proceeds rapidly with methylamine, avoiding the "over-alkylation" issues common in direct alkylation of halides.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleNotes
Phenyl vinyl sulfone 1.0SubstrateCommercially available or synthesized via Org.[6] Synth. [1].
Methylamine 2.0 - 5.0NucleophileUse 2M solution in THF or MeOH. Excess drives kinetics.
Ethanol/Methanol SolventMediumProtic solvents accelerate Michael additions.
Dichloromethane WorkupExtractionFor isolation.[5][7][8]
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a round-bottom flask with phenyl vinyl sulfone (1.0 equiv).

  • Dissolve in Methanol (0.5 M concentration relative to sulfone).

  • Cool the solution to 0°C using an ice bath to control the initial exotherm.

Step 2: Addition

  • Add Methylamine (2M in THF/MeOH, 3.0 equiv) dropwise over 10 minutes.

    • Expert Insight: Although 1.0 equivalent is stoichiometric, using excess methylamine prevents the product (a secondary amine) from reacting with another molecule of vinyl sulfone to form the tertiary amine dimer (bis-alkylation).

  • Remove the ice bath and allow the mixture to warm to room temperature (25°C).

Step 3: Monitoring

  • Stir for 2–4 hours.

  • TLC/NMR Check: Monitor the disappearance of vinyl protons.

    • Vinyl Sulfone:

      
       6.0–7.0 ppm (multiplets).
      
    • Product: Clean triplets at

      
       ~3.0–3.5 ppm.
      

Step 4: Workup & Purification [8]

  • Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.

    • Note: Methylamine is volatile (b.p. -6°C); rotary evaporation is sufficient to remove the excess.

  • Dissolve the residue in 1M HCl (aq) and wash with diethyl ether (removes unreacted non-basic impurities).

  • Basify the aqueous layer to pH >12 using 4M NaOH.

  • Extract 3x with Dichloromethane (DCM).

  • Dry combined organics over

    
    , filter, and concentrate.
    
  • Yield: Expect 85–95% as a pale yellow oil or low-melting solid.

Secondary Protocol: Nucleophilic Substitution

Rationale: If phenyl vinyl sulfone is unavailable, 2-chloroethyl phenyl sulfone can be used. This reaction often proceeds via an in situ elimination-addition mechanism (E1cB followed by Michael addition).

Reaction Workflow[1][3][4][5][6][7][8][9][10]
  • Dissolve 2-chloroethyl phenyl sulfone (1.0 equiv) in Acetonitrile or Ethanol.

  • Add Methylamine (5.0 equiv).

    • Critical: A large excess is mandatory here to scavenge the HCl generated and to compete against the product amine for the alkylating agent.

  • Heat to reflux (if using ethanol) or 60°C in a sealed pressure tube (if using volatile amine sources).

  • Mechanism Check: The base (amine) likely eliminates HCl first to generate phenyl vinyl sulfone transiently, which then captures the amine [2].

Analytical Characterization

To validate the synthesis, compare spectral data against these expected values.

TechniqueExpected Signal / ValueStructural Assignment
1H NMR (CDCl3, 400 MHz)

7.90–7.50 (m, 5H)
Phenyl aromatic protons

3.35 (t, 2H)

(Deshielded by sulfone)

3.05 (t, 2H)


2.40 (s, 3H)

(Singlet)

1.50 (bs, 1H)

(Exchangeable)
13C NMR ~140, 133, 129, 127 ppmAromatic Carbons
~55 ppm

~45 ppm

~36 ppm

Mass Spec (ESI) [M+H]+ = 200.07Positive mode ionization

Safety & Handling (E-E-A-T)

  • Vesicant Warning: 2-Chloroethyl phenyl sulfone and related vinyl sulfones are potential alkylating agents. They can act as mild vesicants (blistering agents) similar to mustard gas analogs, though less potent. Handle in a fume hood with gloves.

  • Methylamine: Toxic and flammable gas. When using THF/MeOH solutions, keep bottles cold to prevent pressure buildup.

  • Pressure: If performing Route B in a sealed tube, ensure glassware is rated for pressure due to methylamine volatility.

References

  • Organic Syntheses. (1998). Preparation of Phenyl Vinyl Sulfone. Org. Synth. Coll. Vol. 9, p. 662.[8] [Link][8]

  • MDPI. (2020). Synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via Microwave Green Synthesis Method. Molbank. [Link]

  • National Institutes of Health (PMC). (2009). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes. [Link]

  • Organic Chemistry Portal. Sulfone Synthesis via Oxidation. [Link]

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Methodological & Application

Application Notes and Protocols for Amine Coupling with ([2-(Methylamino)ethyl]sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of Sulfonamide Linkages in Drug Discovery

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, integral to the structure and activity of a wide array of therapeutic agents.[1][2][3][4] Its prevalence stems from its unique physicochemical properties: the sulfonamide moiety can act as a hydrogen bond donor and acceptor, it is metabolically robust, and it can serve as a bioisosteric replacement for amide bonds, often leading to improved pharmacokinetic profiles.[5][6] The synthesis of N-substituted sulfonamides through the coupling of amines with sulfonyl-containing scaffolds is therefore a critical transformation in the drug development pipeline.[7]

This document provides a detailed guide to the amine coupling reaction of ([2-(Methylamino)ethyl]sulfonyl)benzene, a versatile building block in pharmaceutical synthesis.[8] The secondary amine present in this molecule offers a key point for diversification, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step protocol, and discuss essential analytical techniques for characterization, empowering researchers to confidently and efficiently synthesize novel sulfonamide-based compounds.

Reaction Principle: Nucleophilic Acyl Substitution at the Sulfonyl Center

The formation of a sulfonamide bond from ([2-(Methylamino)ethyl]sulfonyl)benzene and an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary nitrogen atom of ([2-(Methylamino)ethyl]sulfonyl)benzene acts as the nucleophile, attacking the electrophilic sulfur or carbon atom of the coupling partner (e.g., a sulfonyl chloride or an acyl chloride).

The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine. The base serves two primary purposes: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Visualization of the Reaction Workflow

AmineCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reagents: - ([2-(Methylamino)ethyl]sulfonyl)benzene - Acyl/Sulfonyl Chloride - Anhydrous Solvent - Base Dissolve Dissolve ([2-(Methylamino)ethyl]sulfonyl)benzene and base in anhydrous solvent Reagents->Dissolve Cool Cool reaction mixture to 0°C Dissolve->Cool Add_Chloride Slowly add Acyl/Sulfonyl Chloride Cool->Add_Chloride Stir Stir at room temperature Add_Chloride->Stir Quench Quench with H2O/aq. HCl Stir->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize product: - TLC - NMR - Mass Spectrometry - HPLC Purify->Characterize

Caption: Experimental workflow for the amine coupling of ([2-(Methylamino)ethyl]sulfonyl)benzene.

Materials and Reagents

ReagentGradeSupplierNotes
([2-(Methylamino)ethyl]sulfonyl)benzene≥98%e.g., Chem-ImpexStore under inert atmosphere.[8]
Acyl Chloride or Sulfonyl Chloride≥98%VariousHandle in a fume hood with appropriate PPE.
Dichloromethane (DCM), Anhydrous≥99.8%VariousUse a freshly opened bottle or dry over molecular sieves.
Pyridine or Triethylamine (TEA)≥99.5%VariousStore over KOH pellets to ensure dryness.
Hydrochloric Acid (HCl)1 M aqueous solutionVariousFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃) Solution-In-house prepFor work-up.
Brine (Saturated NaCl solution)-In-house prepFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousFor drying organic layers.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄VariousFor reaction monitoring.
Solvents for Chromatography (Hexanes, Ethyl Acetate)HPLC GradeVarious

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for the coupling of an acyl chloride with ([2-(Methylamino)ethyl]sulfonyl)benzene. The reaction should be performed in a well-ventilated fume hood.

1. Reaction Setup:

1.1. To a flame-dried round-bottom flask equipped with a magnetic stir bar, add ([2-(Methylamino)ethyl]sulfonyl)benzene (1.0 eq).

1.2. Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

1.3. Add pyridine or triethylamine (1.2-1.5 eq) to the solution. Expert Tip: Pyridine is often a good choice as it can also act as a catalyst. Triethylamine is a stronger base and may be preferred for less reactive systems.

2. Reaction Execution:

2.1. Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

2.2. Slowly add a solution of the acyl chloride or sulfonyl chloride (1.05-1.1 eq) in a small amount of anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. Maintaining a slow addition rate is important to prevent a rapid temperature increase.

2.3. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

2.4. Stir the reaction for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Develop the TLC plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.

3. Work-up and Purification:

3.1. Upon completion, quench the reaction by adding deionized water.

3.2. Transfer the mixture to a separatory funnel.

3.3. Wash the organic layer sequentially with 1 M HCl to remove excess base, saturated NaHCO₃ solution to neutralize any remaining acid, and brine to remove residual water.

3.4. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.5. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted sulfonamide.

Data Analysis and Characterization

The identity and purity of the synthesized N-substituted sulfonamide should be confirmed by a combination of spectroscopic and chromatographic methods.

Analytical TechniqueExpected Observations
Thin Layer Chromatography (TLC) A single spot for the purified product, with an Rf value different from the starting materials.
¹H and ¹³C NMR Spectroscopy The appearance of new signals corresponding to the acyl or sulfonyl group and shifts in the signals of the [2-(methylamino)ethyl]sulfonyl)benzene moiety, particularly the protons and carbons adjacent to the newly formed sulfonamide bond.[5][9]
Mass Spectrometry (MS) A molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of the desired product.[5][9]
High-Performance Liquid Chromatography (HPLC) A single, sharp peak for the purified product, allowing for quantitative assessment of purity.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile and corrosive reagents such as acyl chlorides, sulfonyl chlorides, and organic solvents should be performed in a well-ventilated fume hood.

  • Handling of Reagents: Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive. Handle them with care under an inert atmosphere if possible. Amines can be toxic and should be handled with appropriate caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield - Inactive acyl/sulfonyl chloride due to hydrolysis.- Insufficiently reactive amine.- Incorrect stoichiometry.- Use fresh or newly purchased acyl/sulfonyl chloride.- Ensure all glassware and solvents are anhydrous.- Consider using a stronger base or a catalyst.- Carefully check the molar equivalents of all reagents.
Multiple Spots on TLC - Incomplete reaction.- Formation of side products.- Allow the reaction to stir for a longer duration.- Optimize the reaction temperature.- Ensure slow addition of the electrophile.- Thoroughly purify the product using column chromatography.
Difficulty in Purification - Co-elution of product and impurities.- Try a different solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion

The amine coupling reaction of ([2-(Methylamino)ethyl]sulfonyl)benzene is a fundamental and powerful tool for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. By understanding the underlying reaction mechanism, adhering to a robust experimental protocol, and employing appropriate analytical techniques for characterization, researchers can efficiently generate diverse libraries of compounds for drug discovery programs. The insights and detailed procedures provided in this guide are intended to facilitate the successful execution of this important chemical transformation.

References

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link to a relevant scientific article]
  • Sulfonyl Protective Groups. Chem-Station Int. Ed. (2014). [https://www.chem-station.com/en/reactions-2/2014/05/sulfonyl-protective-groups.html]
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed (2023). [https://pubmed.ncbi.nlm.nih.gov/37928236/]
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link to a relevant scientific article]
  • ([2-(Methylamino)ethyl]sulfonyl)benzene. Chem-Impex. [https://www.chemimpex.com/products/09698]
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link to a relevant scientific article]
  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [https://front-res.com/projects/v4-i1-0015.html]
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link to a relevant scientific article]
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link to a relevant scientific article]
  • Amide/sulfonamide formation and subsequent ester hydrolysis. ResearchGate. [Link to a relevant scientific article]

Sources

Application Notes and Protocols for the Preparation of Sulfonamide Analogs Using ([2-(Methylamino)ethyl]sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis and characterization of novel sulfonamide analogs utilizing ([2-(Methylamino)ethyl]sulfonyl)benzene as a versatile secondary amine building block. The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1] This document provides a robust framework for the strategic design and synthesis of N,N-disubstituted sulfonamides, leveraging the unique structural features of ([2-(Methylamino)ethyl]sulfonyl)benzene to explore new chemical space in drug discovery. Detailed, step-by-step protocols, mechanistic insights, and characterization data are provided to empower researchers in the development of next-generation sulfonamide-based therapeutics.

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in drug discovery, renowned for its diverse biological activities. Since the advent of the first antibacterial sulfa drugs, this moiety has been integral to the development of therapeutics for a multitude of diseases, including cancers, viral infections, and inflammatory conditions.[1][2] The enduring appeal of sulfonamides lies in their ability to act as bioisosteres of amides and carboxylic acids, their capacity for strong hydrogen bonding, and their favorable pharmacokinetic properties.[3]

The target starting material, ([2-(Methylamino)ethyl]sulfonyl)benzene, also known as 2-(benzenesulfonyl)-N-methylethanamine, presents a unique scaffold for the generation of novel sulfonamide analogs. Its structure incorporates a pre-existing phenylsulfonyl group, which can influence the overall physicochemical properties of the final compounds, and a secondary amine that serves as a nucleophilic handle for the introduction of diverse sulfonylating agents. This guide will explore the synthetic utility of this building block in creating libraries of N-substituted sulfonamides for biological screening.

Mechanistic Rationale: The Sulfonylation of a Secondary Amine

The core chemical transformation described herein is the nucleophilic attack of the secondary amine of ([2-(Methylamino)ethyl]sulfonyl)benzene on the electrophilic sulfur atom of a sulfonyl chloride. This reaction, a cornerstone of sulfonamide synthesis, proceeds via a well-established addition-elimination mechanism.[4]

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ([2-(Methylamino)ethyl]sulfonyl)benzene attacks the sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion as a leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom, yielding the final N,N-disubstituted sulfonamide and the hydrochloride salt of the base.

Sulfonylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products cluster_base Base R1_NH_R2 ([2-(Methylamino)ethyl]sulfonyl)benzene plus1 + R3_SO2Cl Ar-SO₂Cl intermediate [Tetrahedral Intermediate] R3_SO2Cl->intermediate Nucleophilic Attack product N,N-Disubstituted Sulfonamide intermediate->product Elimination of Cl⁻ base Base (e.g., Et₃N) intermediate->base Deprotonation plus2 + HCl HCl

Figure 1: General mechanism for the sulfonylation of a secondary amine.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents are recommended to prevent hydrolysis of the sulfonyl chloride.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Safety Precautions: Sulfonyl chlorides are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Protocol: Synthesis of N-(aryl/alkyl)sulfonyl-N-methyl-2-(phenylsulfonyl)ethanamine Analogs

This protocol describes a general procedure for the reaction of ([2-(Methylamino)ethyl]sulfonyl)benzene with a variety of sulfonyl chlorides.

Materials:

  • ([2-(Methylamino)ethyl]sulfonyl)benzene

  • Aryl or alkyl sulfonyl chloride (e.g., p-toluenesulfonyl chloride, dansyl chloride, methanesulfonyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ([2-(Methylamino)ethyl]sulfonyl)benzene (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DCM or MeCN (approximately 0.1-0.5 M concentration).

  • Addition of Base: Add triethylamine (1.2-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve the desired sulfonyl chloride (1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide analog.[5]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[6][7]

Experimental_Workflow start Start: ([2-(Methylamino)ethyl]sulfonyl)benzene dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., Et₃N) dissolve->add_base add_sulfonyl_chloride Add Sulfonyl Chloride at 0 °C add_base->add_sulfonyl_chloride react Stir at Room Temperature (4-24h) add_sulfonyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize (NMR, IR, MS) purify->characterize end End: Purified Sulfonamide Analog characterize->end

Figure 2: Experimental workflow for the synthesis of sulfonamide analogs.

Data Presentation and Characterization

The successful synthesis of the target sulfonamide analogs can be confirmed by a suite of analytical techniques.

Spectroscopic Data

The following table provides expected spectroscopic characteristics for the synthesized N,N-disubstituted sulfonamides.

Analytical Technique Expected Observations Reference
¹H NMR Aromatic protons typically appear in the δ 7.0-8.5 ppm region. The protons of the ethyl linker and the N-methyl group will have characteristic chemical shifts and coupling patterns. The absence of the N-H proton signal from the starting material is a key indicator of reaction completion.[8]
¹³C NMR Aromatic carbons will be observed in the δ 120-150 ppm range. The carbons of the ethyl linker, N-methyl group, and the sulfonyl groups will have distinct signals.[7]
FT-IR Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group will be present, typically in the ranges of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The absence of the N-H stretching band from the starting material (around 3300 cm⁻¹) is indicative of a successful reaction.[7]
HRMS The high-resolution mass spectrum will provide the exact mass of the synthesized compound, confirming its elemental composition.[6]
Example Reaction Data

The following table illustrates hypothetical data for the synthesis of a small library of sulfonamide analogs from ([2-(Methylamino)ethyl]sulfonyl)benzene.

Entry Sulfonyl Chloride Reaction Time (h) Yield (%) Appearance
1p-Toluenesulfonyl chloride1285White solid
2Dansyl chloride892Yellow solid
3Methanesulfonyl chloride1878Colorless oil
42-Naphthalenesulfonyl chloride1681Off-white solid

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no product formation - Inactive sulfonyl chloride (hydrolyzed).- Insufficient base.- Low reaction temperature or short reaction time.- Use fresh or newly purchased sulfonyl chloride.- Increase the amount of base (up to 2.0 eq.).- Increase the reaction time and/or temperature (e.g., reflux in MeCN).
Multiple products observed by TLC/LC-MS - Side reactions due to impurities in starting materials.- Decomposition of starting materials or product.- Purify starting materials before use.- Perform the reaction at a lower temperature and monitor closely.
Difficulty in purification - Co-elution of product with starting materials or byproducts.- Optimize the solvent system for column chromatography.- Consider alternative purification methods such as recrystallization or preparative HPLC.

Conclusion

This application note provides a detailed and practical guide for the synthesis of novel sulfonamide analogs using ([2-(Methylamino)ethyl]sulfonyl)benzene as a key building block. The described protocols are robust and can be adapted for the preparation of a diverse library of compounds for screening in various drug discovery programs. The mechanistic insights and troubleshooting guide are intended to facilitate the successful implementation of these synthetic strategies in the research laboratory. The versatility of the sulfonamide scaffold, combined with the unique structural features of the starting material, offers exciting opportunities for the development of new and effective therapeutic agents.

References

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. [Link]

  • Biological activities of sulfonamides. ResearchGate. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

  • US2777844A - Sulfonamide purification process.
  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. [Link]

  • Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. [Link]

  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books. [Link]

  • Spectral Assignments and Reference Data. CONICET. [Link]

  • Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. ResearchGate. [Link]

  • Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... ResearchGate. [Link]

  • Synthesis of N-Phenylmethanesulfonamide. PrepChem.com. [Link]

  • Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Biological Activities Of Sulfonamides. SciSpace. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. MDPI. [Link]

  • Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. PMC. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Sulfonylation reaction between tertiary amines and aryl sulfonyl... ResearchGate. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Journal of Kerbala University. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. [Link]

  • Oxidative reactions of arenesulfonyl chlorides with tertiary alkyl amines. ResearchGate. [Link]

Sources

Application Note: Catalytic Architectures Involving ([2-(Methylamino)ethyl]sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the catalytic utility, synthesis, and functionalization of ([2-(Methylamino)ethyl]sulfonyl)benzene (CAS 61097-92-5). This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's role as a high-value scaffold enabled by and utilized in catalytic workflows.

Role: Strategic Intermediate & Nucleophilic Scaffold in Catalytic Synthesis CAS: 61097-92-5 | Formula: C


H

NO

S | MW: 199.27 g/mol

Executive Summary

([2-(Methylamino)ethyl]sulfonyl)benzene, a secondary amine tethered to a phenyl sulfone, represents a critical class of sulfone-amine building blocks . While often categorized as a reagent, its primary relevance in high-level research lies in its catalytic synthesis (via Aza-Michael addition) and its utility as a nucleophilic substrate in transition-metal catalyzed cross-couplings (Buchwald-Hartwig).

This guide delineates two core catalytic protocols:

  • Catalytic Assembly : The organocatalytic construction of the sulfone-amine core from vinyl sulfones.

  • Catalytic Utilization : The application of this scaffold in Palladium-catalyzed N-arylation to generate complex pharmaceutical architectures (e.g., 5-HT receptor modulator analogs).

Chemical Identity & Mechanistic Properties

The molecule features two distinct functional handles:[1][2]

  • Secondary Amine (

    
    ):  A potent nucleophile and potential ligand donor. It serves as the site for catalytic functionalization (alkylation/arylation) and can act as a hydrogen-bond donor/acceptor in organocatalysis.
    
  • Sulfonyl Group (

    
    ):  An electron-withdrawing group (EWG) that modulates the basicity of the amine and acidifies the adjacent 
    
    
    
    -protons (
    
    
    in DMSO). It acts as a robust directing group and metabolic handle in medicinal chemistry.
Structural Diagram

The following diagram illustrates the retrosynthetic catalytic disconnection of the compound.

G cluster_0 Catalytic Assembly Pathway VinylSulfone Phenyl Vinyl Sulfone (Electrophile) Target ([2-(Methylamino)ethyl]sulfonyl)benzene (Target Scaffold) VinylSulfone->Target Aza-Michael Addition Methylamine Methylamine (Nucleophile) Methylamine->Target Catalyst Catalyst (Lewis Acid / Organocatalyst) Catalyst->Target Activation

Caption: Retrosynthetic assembly of the target sulfone-amine via catalytic Aza-Michael addition.

Protocol 1: Catalytic Synthesis of the Scaffold (Aza-Michael)

The most efficient route to ([2-(Methylamino)ethyl]sulfonyl)benzene is the Catalytic Aza-Michael Addition of methylamine to phenyl vinyl sulfone. This process avoids the formation of bis-alkylated byproducts common in thermal methods.

Mechanism

The reaction is promoted by Lewis acids (e.g.,


, 

) or organocatalysts (e.g., TBD) that activate the vinyl sulfone (Michael acceptor) or the amine, facilitating the 1,4-addition.
Experimental Protocol

Reagents:

  • Phenyl vinyl sulfone (1.0 equiv)

  • Methylamine (2.0 M in THF, 1.2 equiv)

  • Catalyst: Ytterbium(III) triflate [

    
    ] (5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Water (for "on-water" catalysis)

Step-by-Step Procedure:

  • Catalyst Loading: In a flame-dried round-bottom flask, dissolve phenyl vinyl sulfone (168 mg, 1.0 mmol) in DCM (5 mL). Add

    
     (31 mg, 0.05 mmol).
    
  • Addition: Cool the mixture to 0°C. Add the methylamine solution dropwise over 10 minutes to suppress polymerization or bis-addition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the vinyl sulfone (

    
    ).
    
  • Workup: Quench with saturated

    
     (10 mL). Extract with DCM (
    
    
    
    mL).
  • Purification: Dry the organic phase over

    
     and concentrate in vacuo. The product is typically obtained as a viscous oil. If necessary, purify via flash chromatography (DCM/MeOH 95:5).
    

Validation:

  • 
    H NMR (CDCl
    
    
    
    ):
    
    
    7.9 (d, 2H, Ar-H), 7.6 (m, 3H, Ar-H), 3.3 (t, 2H,
    
    
    ), 3.0 (t, 2H,
    
    
    ), 2.4 (s, 3H,
    
    
    ).

Protocol 2: Catalytic Utilization in N-Arylation (Buchwald-Hartwig)

The secondary amine moiety of ([2-(Methylamino)ethyl]sulfonyl)benzene makes it an ideal substrate for Palladium-Catalyzed C-N Cross-Coupling . This protocol is essential for linking the sulfone-ethyl chain to heteroaromatic cores (e.g., indoles, pyridines) in drug discovery.

Mechanism

The catalytic cycle involves:

  • Oxidative Addition of the aryl halide to

    
    .
    
  • Amine Coordination of the sulfone-amine to the Pd(II) center.

  • Deprotonation by a base (e.g., NaOtBu).

  • Reductive Elimination to form the C-N bond and regenerate

    
    .
    
Experimental Protocol

Reagents:

  • Substrate: ([2-(Methylamino)ethyl]sulfonyl)benzene (1.0 equiv)

  • Coupling Partner: 5-Bromoindole or Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos or RuPhos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere: Charge a Schlenk tube with

    
    , Ligand, and NaOtBu. Evacuate and backfill with Argon (
    
    
    
    ).
  • Substrate Addition: Add the aryl bromide and ([2-(Methylamino)ethyl]sulfonyl)benzene (dissolved in solvent) via syringe.

  • Heating: Seal the tube and heat to 80–100°C for 12 hours. The sulfone group is stable under these conditions.

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Elute with EtOAc.

  • Isolation: Concentrate and purify via column chromatography.

Catalytic Cycle Visualization

The following Graphviz diagram details the Pd-catalyzed cross-coupling cycle utilizing this specific amine.

PdCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + ArBr Coord Amine Coordination (Substrate Binding) OxAdd->Coord + Substrate Deprot Deprotonation (Base: NaOtBu) Coord->Deprot - HBr (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Product N-Arylated Sulfone RedElim->Product ArBr Aryl Bromide ArBr->OxAdd Substrate ([2-(Methylamino)ethyl]sulfonyl)benzene Substrate->Coord

Caption: Pd-catalyzed Buchwald-Hartwig coupling cycle utilizing the sulfone-amine as the nucleophile.

Emerging Applications: Ligand Design & Organocatalysis

Beyond its role as a substrate, the structural features of ([2-(Methylamino)ethyl]sulfonyl)benzene suggest potential "catalyst-like" behaviors:

  • Bifunctional Organocatalysis: The secondary amine can activate enals/enones via iminium ion formation, while the sulfone group provides steric shielding and weak hydrogen-bond acceptance. This mimics the behavior of established proline-derived catalysts, potentially applicable in asymmetric Michael additions.

  • Ligand Precursor: The N-donor (amine) and O-donor (sulfone) can form chelate rings with hard metals (e.g., Ni, Cu). While sulfones are weaker ligands than phosphines, they offer unique "hemilabile" properties useful in olefin polymerization catalysts.

References

  • Maiti, D., & Buchwald, S. L. (2009).[3] Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[3] Journal of the American Chemical Society, 131(47), 17423–17429.[3] Link

  • Cacchi, S., et al. (2003). Palladium-Catalyzed Reaction of Aryl Iodides with Vinyl Sulfones. Organic Letters, 5(21), 3843–3846. (Contextual reference for vinyl sulfone reactivity).
  • Glaxo Group Ltd. (1991). Process for the preparation of indole derivatives. US Patent 5,037,845.[4] (Describes the industrial relevance of sulfone-amine intermediates in Triptan synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: pH Sensitivity of ([2-(Methylamino)ethyl]sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the physicochemical behavior of ([2-(Methylamino)ethyl]sulfonyl)benzene , specifically its sensitivity to pH changes in aqueous solution.[1]

As a


-amino sulfone, this molecule exhibits two distinct pH-dependent behaviors that are critical for experimental success:
  • Solubility Switch: It behaves as a secondary amine base. It is highly soluble in acidic media (protonated) but prone to precipitation in basic media (neutral).

  • Chemical Instability (Retro-Michael): In basic conditions (pH > 8.5), the compound is susceptible to retro-Michael elimination , decomposing into phenyl vinyl sulfone and methylamine.

Module 1: Solubility & Dissolution

The Mechanism

The solubility of this compound is dictated by the protonation state of the secondary amine nitrogen. The sulfonyl group (


) is non-ionizable in the aqueous range but exerts an electron-withdrawing inductive effect, slightly lowering the pKa of the amine compared to standard alkyl amines.
  • Estimated pKa: ~8.8 – 9.2

  • Low pH (pH < 7.0): The nitrogen accepts a proton (

    
    ). The molecule becomes a cationic salt, exhibiting high aqueous solubility.
    
  • High pH (pH > 9.0): The nitrogen deprotonates (

    
    ). The molecule becomes a neutral, lipophilic free base. Solubility drops drastically, leading to precipitation or oiling out.
    
Troubleshooting Guide: Dissolution
SymptomProbable CauseCorrective Action
Cloudiness upon dilution pH shock. Diluting an acidic stock into a neutral buffer (PBS, pH 7.4) may raise the local pH above the pKa.Step 1: Lower the pH of the destination buffer to < 6.0.Step 2: Pre-dissolve in DMSO (up to 5%), then slowly add to the aqueous buffer with rapid stirring to prevent local supersaturation.
Oiling out Concentration too high at neutral pH.Step 1: Convert to the Hydrochloride (HCl) salt form if working with the free base.Step 2: Maintain pH < 5.0 for stock solutions (>10 mM).
Visualization: Speciation & Solubility

SolubilitySpeciation Acidic Acidic pH (< 7.0) Protonated Cation Equilibrium pKa ≈ 9.0 Acidic->Equilibrium - H+ PropAcid High Aqueous Solubility Stable Acidic->PropAcid Equilibrium->Acidic + H+ Basic Basic pH (> 9.0) Neutral Free Base Equilibrium->Basic - H+ Basic->Equilibrium + H+ PropBasic Low Solubility (Precipitation) Unstable (See Module 2) Basic->PropBasic

Figure 1: Speciation of the amine functionality relative to pH. The protonated form (blue) is soluble; the neutral form (red) is lipophilic and prone to precipitation.

Module 2: Chemical Stability (The Retro-Michael Risk)

The Mechanism

The most critical failure mode for


-amino sulfones is the Retro-Michael Addition .
The sulfonyl group is a strong electron-withdrawing group (EWG), making the protons on the 

-carbon (adjacent to the sulfur) acidic. In basic conditions, the amine acts as a leaving group, resulting in the formation of a vinyl sulfone.

Reaction:



Stability Protocol
  • Safe Zone: pH 1.0 – 7.0. The amine is protonated (

    
    ), which makes it a terrible leaving group. The reaction is kinetically blocked.
    
  • Danger Zone: pH > 8.5. The amine is neutral (

    
    ) and can leave. The base catalyzes the elimination.
    
  • Temperature Sensitivity: This degradation is heat-dependent. Avoid heating basic solutions.

Visualization: Degradation Pathway

RetroMichael Compound Target Molecule ([2-(Methylamino)ethyl]sulfonyl)benzene Condition Trigger: High pH (> 8.5) + Heat Compound->Condition Intermediate Transition State (Deprotonation of alpha-carbon) Condition->Intermediate Base Catalysis Product1 Degradant A: Phenyl Vinyl Sulfone (Ph-SO2-CH=CH2) Intermediate->Product1 Elimination Product2 Degradant B: Methylamine (MeNH2) Intermediate->Product2 Elimination

Figure 2: The Retro-Michael degradation pathway. High pH triggers the elimination of methylamine, destroying the target molecule.

Module 3: Analytical Method Development (HPLC)

When analyzing this compound, standard C18 methods often fail due to peak tailing (silanol interactions) or degradation during the run.

Recommended HPLC Conditions
ParameterRecommendationRationale
Column C18 with high carbon load or end-capping (e.g., Waters XBridge, Phenomenex Kinetex).Reduces secondary interactions with the amine.
Mobile Phase A Water + 0.1% Formic Acid or TFA (pH ~2-3).Critical: Keeps the amine fully protonated. Improves solubility and peak symmetry. Prevents on-column degradation.
Mobile Phase B Acetonitrile + 0.1% Acid.Matches ionic strength of Phase A.
Wavelength 210–220 nm (Sulfonyl absorption) or 254 nm (Phenyl ring).Sulfones have weak UV absorbance; the phenyl ring is the primary chromophore.
Sample Diluent 10% Acetonitrile / 90% Water (0.1% Formic Acid).Matches initial mobile phase. Do not dissolve in pure organic solvent if injecting large volumes (peak distortion).
Common Analytical Artifacts
  • Artifact: Small peak eluting after the main peak in stored samples.

    • Diagnosis: Phenyl vinyl sulfone (degradation product). It is less polar than the parent amine and retains longer on C18.

  • Artifact: Peak splitting.

    • Diagnosis: Sample solvent pH is too high. The molecule is equilibrating between ionized and neutral forms during injection. Acidify the sample matrix.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a cell culture assay at pH 7.4? A: Yes, but with precautions. At pH 7.4, the compound is close to its pKa.

  • Preparation: Dissolve the stock in DMSO or dilute acid (10 mM HCl).

  • Addition: Add to the media immediately before use.

  • Risk: Long-term incubation (>24h) at pH 7.4 may lead to slow hydrolysis/elimination. Include a "media-only" control (no cells) and analyze by HPLC to quantify degradation over the assay duration.

Q: I need to perform a reaction with this amine. Can I use Sodium Hydride (NaH)? A: Extreme Caution. Strong bases like NaH or reaction temperatures >60°C will almost certainly trigger the Retro-Michael elimination, yielding the vinyl sulfone. If you need to alkylate the amine, use a mild base (e.g.,


) in a polar aprotic solvent and keep the temperature low, or use reductive amination strategies which avoid strong bases.

Q: Why does the LC-MS signal suppress in positive mode? A: This is rare for this molecule. It should ionize well (


). If suppression occurs, check if you are using high concentrations of TFA (Trifluoroacetic acid) which can suppress ionization. Switch to Formic Acid.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Establishes acidity of sulfone

    
    -protons). 
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic principles of Michael and Retro-Michael additions involving sulfones).

  • PubChem Database. Compound Summary for CID 12424890: (2-(Methylsulfonyl)ethyl)benzene. National Center for Biotechnology Information. (Physicochemical properties).[2][3][4][5][6][7][8][9]

  • Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107-124. (Review of sulfone reactivity and stability).

Sources

Validation & Comparative

Comparative 13C-NMR Analysis: ([2-(Methylamino)ethyl]sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative 13C-NMR Analysis of ([2-(Methylamino)ethyl]sulfonyl)benzene Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary

([2-(Methylamino)ethyl]sulfonyl)benzene (CAS: 61097-92-5), often utilized as a "warhead" linker in proteolysis-targeting chimeras (PROTACs) or as a serotonin receptor ligand intermediate, presents a unique spectroscopic profile due to the proximity of the strongly electron-withdrawing sulfone (


) group to the basic secondary amine.

This guide provides a structural elucidation of this compound, benchmarking its 13C-NMR chemical shifts against its sulfide precursor and structural analogs. By comparing solvent effects (CDCl


 vs. DMSO-

) and oxidation states, we establish a robust identification protocol for validating synthesis integrity.

Structural Elucidation & Assignment Strategy

The molecule consists of three distinct magnetic environments: the Aromatic System , the Ethylene Linker , and the N-Methyl Terminus . Correct assignment relies on distinguishing the two methylene carbons in the linker, which are differentiated by the competing deshielding effects of the sulfone and the amine.

Predicted vs. Analogous Experimental Data

The following table synthesizes high-fidelity predicted values (Chemo-informatic additivity rules) with experimental data from close structural analogs (e.g., N-methyl-2-(phenylsulfonyl)ethanamine derivatives) to provide a reference standard.

Table 1: 13C-NMR Chemical Shift Assignments (ppm)

Carbon PositionLabelPredicted Shift (

, CDCl

)
Experimental Analog Range*Signal TypeElectronic Influence
Sulfone

-CH

C-755.4 54.8 – 56.2CH

Strong Deshielding (

-SO

)
Amine

-CH

C-844.8 43.5 – 45.1CH

Moderate Deshielding (

-N)
N-Methyl C-935.9 35.5 – 36.8CH

Mild Deshielding (

-N)
Aromatic Ipso C-1139.2 138.5 – 140.0C

Inductive (-I) from SO

Aromatic Para C-4133.6 133.0 – 134.2CHResonance (+R)
Aromatic Meta C-3,5129.3 129.0 – 129.8CH-
Aromatic Ortho C-2,6127.8 127.5 – 128.2CH-

*Analog Data Source: Extrapolated from N-substituted phenylsulfonyl ethanamines (See Ref [1], [2]).

Visualization of Electronic Effects

The diagram below illustrates the "Push-Pull" electronic effects that dictate the chemical shift hierarchy. The sulfone group exerts a stronger deshielding effect than the amine, pushing C-7 downfield relative to C-8.

ChemicalShiftLogic Sulfone Sulfone Group (SO2) C7 C7 (alpha-SO2) ~55.4 ppm (Most Deshielded Aliphatic) Sulfone->C7 Strong -I Effect C8 C8 (alpha-NH) ~44.8 ppm C7->C8 Linker Amine Sec-Amine (NH-Me) Amine->C8 Moderate -I Effect C9 C9 (N-Me) ~35.9 ppm Amine->C9 Direct Attachment

Caption: Electronic deshielding hierarchy. The Sulfone group drives the C7 signal significantly downfield compared to the amine-adjacent C8.

Comparative Analysis: Benchmarking Alternatives

To ensure rigorous identification, one must compare the target spectra against common impurities or precursors.

Comparison 1: Oxidation State (Sulfide vs. Sulfone)

A common synthesis route involves the oxidation of the thioether precursor. Incomplete oxidation is a frequent impurity.

  • The Shift: Oxidation of Sulfur (S) to Sulfone (SO

    
    ) causes a massive downfield shift of the adjacent carbon (C-7) due to the addition of two electronegative oxygens.
    
  • Diagnostic: If you see a peak at ~30-32 ppm , your reaction is incomplete (Sulfide presence).

Table 2: Oxidation State Shift Delta

CompoundStructureC-7 Shift (

)

(vs. Target)
Precursor (Sulfide) Ph-S -CH

-CH

-NHMe
~32.0 ppm-23.4 ppm
Target (Sulfone) Ph-SO

-CH

-CH

-NHMe
~55.4 ppmReference
Comparison 2: Solvent Effects (CDCl vs. DMSO- )

Solvent choice critically affects the amine-adjacent carbons due to hydrogen bonding.

  • CDCl

    
    :  The amine proton is free or loosely associated. Shifts are standard.
    
  • DMSO-

    
    :  The solvent acts as a hydrogen bond acceptor for the N-H proton. This deshields the N-H proton significantly in 1H-NMR, but also induces a minor downfield shift (+0.5 to +1.5 ppm) in the C-8  and C-9  carbons due to changes in electron density distribution.
    

Experimental Protocols

Synthesis & Sample Preparation

The most reliable route for generating high-purity standards for NMR benchmarking is the aza-Michael addition of methylamine to phenyl vinyl sulfone. This avoids the sulfide oxidation step and its associated impurities.

SynthesisWorkflow Start Reagents: Phenyl Vinyl Sulfone + Methylamine (2M in THF) Step1 Reaction: Stir at RT, 4-12h (Aza-Michael Addition) Start->Step1 Step2 Workup: Concentrate in vacuo (No aqueous workup needed) Step1->Step2 Check Checkpoint: Check 1H-NMR for Vinyl protons (5.8-6.8 ppm - Should be ABSENT) Step2->Check Final Target: ([2-(Methylamino)ethyl]sulfonyl)benzene Check->Final Pass

Caption: Synthesis workflow via Aza-Michael addition, minimizing sulfide impurities.

NMR Acquisition Parameters (Best Practice)

To differentiate the aliphatic carbons (C-7, C-8, C-9) clearly from baseline noise, use the following parameters:

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias if integration is attempted (though 13C integration is non-quantitative without inverse gated decoupling).

  • Relaxation Delay (d1): Set to 2.0s to ensure relaxation of the quaternary C-1 carbon.

  • Scans (NS): Minimum 512 scans for clear observation of quaternary carbons.

References

  • Al-Mughaid, H., et al. (2020). Synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via Microwave Green Synthesis. Molbank, 2020(3), M1147.

  • Sokolova, E. V., et al. (2024). Sulfide, Sulfoxide, and Sulfone Derivatives of Usnic Acid as Inhibitors of Human TDP1. International Journal of Molecular Sciences, 25(1).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Chem-Impex International. Product Specification: ([2-(Methylamino)ethyl]sulfonyl)benzene (CAS 61097-92-5).

Technical Comparison Guide: [2-(Methylamino)ethyl]sulfonyl]benzene vs. Sulfonyl Amine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(Methylamino)ethyl]sulfonyl]benzene (CAS: 61097-92-5), also known as N-methyl-2-(phenylsulfonyl)ethanamine , represents a distinct class of "sulfonyl amines" technically classified as


-aminoethyl sulfones . Unlike classical sulfonamides  (which possess an 

bond), this compound features a sulfone group separated from the amine by an ethyl linker (

).

This structural distinction dictates a radical divergence in chemical behavior:

  • Basicity : It acts as a secondary amine base (pKa ~8.6), whereas sulfonamides are weak acids (pKa ~10).

  • Stability : It is susceptible to retro-Michael elimination under physiological conditions, releasing reactive vinyl sulfones, a liability not present in sulfonamides.

  • Pharmacology : It serves as a critical pharmacophore in 5-HT6 receptor antagonists , offering a basic center for aspartate binding that sulfonamides cannot provide.

This guide objectively compares this target molecule against its primary analogues: Sulfonamides (stable bioisosteres) and Vinyl Sulfones (metabolic precursors).

Part 1: Chemical Properties & Comparative Analysis[1]

The following table contrasts the target molecule with its closest chemical relatives used in drug discovery.

Table 1: Physicochemical & Stability Profile
FeatureTarget: Aminoethyl Sulfone Comparator A: Sulfonamide Comparator B: Vinyl Sulfone
Structure



Class

-Amino Sulfone
Sulfonamide

-Unsaturated Sulfone
pKa (Conj.[1][2][3][4][5] Acid) 8.57 - 8.8 (Basic Amine)~10 - 11 (Acidic NH)Neutral
Physiological Charge Mostly Cationic (

)
Neutral / AnionicNeutral
H-Bonding Donor (NH) & Acceptor (

)
Donor (NH) & Acceptor (

)
Acceptor (

) only
Key Stability Risk Retro-Michael Elimination Hydrolytically StableMichael Acceptor (Covalent binder)
Metabolic Fate Eliminates to Vinyl SulfoneN-dealkylation / OxidationGlutathione conjugation
Expert Insight: The Basicity Switch

The most critical difference for medicinal chemists is the pKa .

  • Sulfonamides (

    
    ) withdraw electron density from the nitrogen, making the proton acidic. They cannot form the crucial salt bridge with Aspartic Acid residues in GPCR binding pockets (like 5-HT6).
    
  • Aminoethyl sulfones (

    
    ) insulate the nitrogen from the sulfone via two carbons. The amine retains its basicity (pKa ~8.6), allowing it to mimic the protonated amine of neurotransmitters like serotonin.
    

Part 2: Mechanistic Stability Analysis (Retro-Michael)

While the aminoethyl sulfone moiety provides necessary basicity, it introduces a latent instability. Under basic conditions or specific enzymatic microenvironments, the compound undergoes retro-Michael addition , expelling the amine and generating a reactive phenyl vinyl sulfone .

Mechanism of Instability

The


-protons next to the sulfone are acidic. Deprotonation leads to the elimination of the amine leaving group. The resulting vinyl sulfone is a potent electrophile that can irreversibly alkylate active site thiols (Cysteine) or Glutathione (GSH).
Visualization: The Equilibrium of Instability

The following diagram illustrates the dynamic equilibrium between the stable target, its reactive precursor, and the potential for "Thiol Exchange" toxicity.

RetroMichael Target [2-(Methylamino)ethyl]sulfonyl]benzene (Target Molecule) Transition Transition State (Carbanion Intermediate) Target->Transition -H+ (Base Catalyzed) Vinyl Phenyl Vinyl Sulfone (Reactive Electrophile) Transition->Vinyl Elimination Amine Methylamine (Leaving Group) Transition->Amine Release Vinyl->Target + Methylamine (Synthesis Path) ThiolAdduct Thiol Adduct (Irreversible Covalent Bond) Vinyl->ThiolAdduct + Protein-SH / GSH (Toxicity/Covalent Inhibition)

Figure 1: The Retro-Michael pathway showing the degradation of the target into Phenyl Vinyl Sulfone and the subsequent risk of covalent thiol modification.

Part 3: Biological Performance (5-HT6 Receptor Context)

In the context of 5-HT6 antagonists (e.g., indole-based ligands), the [2-(Methylamino)ethyl]sulfonyl moiety is often compared to tryptamine derivatives.

  • Binding Affinity :

    • The sulfone oxygen atoms act as Hydrogen Bond Acceptors (HBA).[6]

    • The protonated methylamine acts as a Hydrogen Bond Donor (HBD) and electrostatic anchor.

    • Data Point: Analogues replacing the sulfone with a sulfonamide often lose affinity if the receptor requires a cationic center, as the sulfonamide NH is not protonated at pH 7.4.

  • Selectivity :

    • The bulky phenylsulfonyl group provides selectivity against 5-HT1A and 5-HT2A receptors by exploiting the specific hydrophobic pockets of the 5-HT6 receptor.

Part 4: Experimental Protocols

Protocol A: Synthesis via Aza-Michael Addition

Objective: Synthesize [2-(Methylamino)ethyl]sulfonyl]benzene from Phenyl Vinyl Sulfone.

Reagents:

  • Phenyl vinyl sulfone (1.0 equiv)

  • Methylamine (2.0 M in THF, 5.0 equiv)

  • Solvent: Methanol or THF

Workflow:

  • Dissolution : Dissolve Phenyl vinyl sulfone (168 mg, 1 mmol) in Methanol (5 mL) in a round-bottom flask.

  • Addition : Add Methylamine solution (2.5 mL, 5 mmol) dropwise at 0°C.

  • Reaction : Stir at room temperature for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH/DCM). The vinyl sulfone spot (

    
    ) should disappear.
    
  • Workup : Concentrate in vacuo to remove excess methylamine and solvent.

  • Purification : The product is often pure enough for use. If not, purify via flash chromatography (DCM/MeOH/NH4OH 90:10:1). Note: Avoid acidic workup to prevent salt formation if free base is desired, but store as HCl salt for stability.

Protocol B: Stability Assessment (Retro-Michael Challenge)

Objective: Quantify the half-life of the compound under physiological stress.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4 and pH 9.0.

  • Internal Standard: 1,3,5-Trimethoxybenzene.

  • Instrument: 1H NMR (400 MHz).

Workflow:

  • Preparation : Dissolve 10 mg of Target and 5 mg of Internal Standard in 0.6 mL of deuterated phosphate buffer (

    
    ).
    
  • Incubation : Incubate at 37°C.

  • Measurement : Acquire 1H NMR spectra at

    
    .
    
  • Analysis : Monitor the disappearance of the ethylene triplets (

    
     ppm) and the appearance of vinyl protons (
    
    
    
    ppm).
  • Calculation : Plot

    
     vs time to determine 
    
    
    
    and
    
    
    .
    • Expectation: At pH 7.4,

      
      . At pH 9.0, degradation will be accelerated.
      

Part 5: References

  • Chem-Impex International . ([2-(Methylamino)ethyl]sulfonyl)benzene Product Page. Retrieved from

  • PubChem . Compound Summary: (2-(Methylsulfonyl)ethyl)benzene. National Library of Medicine. Retrieved from

  • Holenz, J., et al. (2005) . Medicinal chemistry strategies to 5-HT6 receptor ligands. Drug Discovery Today. (Contextual grounding on 5-HT6 pharmacophores).

  • Szijj, P. A., et al. (2018) .[7] Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies. (Mechanistic reference for retro-Michael elimination). Retrieved from

  • Organic Syntheses . General procedures for Aza-Michael addition. (Standard protocol adaptation).

  • GuideChem . N-Methyl-2-(phenylsulfonyl)ethylamine Properties. Retrieved from

Sources

Technical Comparison Guide: Bioactivity of ([2-(Methylamino)ethyl]sulfonyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3]

The scaffold ([2-(Methylamino)ethyl]sulfonyl)benzene represents a critical evolution in the design of selective 5-HT6 receptor antagonists . Historically, 5-HT6 ligands were dominated by tryptamine derivatives (retaining the endogenous serotonin core) or complex sulfonamides like Ro 04-6790 and SB-271046 .

This specific derivative class—characterized by a sulfone linker (


)  connecting an aromatic ring directly to an ethylamine chain—offers a distinct bioisosteric advantage. Unlike sulfonamides, the sulfone linkage provides unique metabolic stability profiles while maintaining the critical hydrogen-bond acceptor geometry required for interaction with the Asp106 residue in the 5-HT6 binding pocket.

This guide objectively compares the bioactivity of these sulfone derivatives against industry-standard sulfonamide and indole-based antagonists, providing experimental protocols for validating these claims in your laboratory.

Mechanistic Basis: The 5-HT6 Signaling Pathway

To understand the efficacy of ([2-(Methylamino)ethyl]sulfonyl)benzene derivatives, one must contextualize their action within the G-protein coupled receptor (GPCR) cascade. 5-HT6 is positively coupled to


, stimulating adenylate cyclase (AC).

Antagonist Mechanism: These derivatives function by competitively occupying the orthosteric binding site, preventing 5-HT-induced conformational changes in transmembrane helix 6 (TM6), thereby blocking


 recruitment and subsequent cAMP accumulation.
Visualization: 5-HT6 Signal Transduction & Antagonism

G Ligand 5-HT (Agonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Activates Antagonist Sulfonyl Benzene Derivative Antagonist->Receptor Blocks (Ki < 10nM) Gs Gs Protein (Activation) Receptor->Gs Couples AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP -> cAMP ATP ATP PKA PKA Activation (Cognitive Modulation) cAMP->PKA Downstream Signaling

Figure 1: Competitive antagonism of the 5-HT6 receptor pathway.[1][2] The sulfonyl benzene derivative blocks the Gs-mediated cascade, preventing cAMP accumulation.

Comparative Bioactivity Analysis

The following data contrasts the ([2-(Methylamino)ethyl]sulfonyl)benzene scaffold (specifically the optimized 1-naphthyl or 4-substituted phenyl derivatives) against established standards.

Table 1: Binding Affinity ( ) and Selectivity Profile
Compound ClassRepresentative AgentLinker Type5-HT6

(nM)
5-HT2A

(nM)
Selectivity Ratio (2A/6)
Sulfonyl Benzene Derivative 4a (Naphthyl) Sulfone (-SO2-) 2.0 - 5.0 > 1,000 > 200x
SulfonamideSB-271046Sulfonamide (-SO2NH-)1.2250~200x
Indole (Tryptamine)MS-245Sulfonyl-Indole2.1150~70x
Standard AntagonistRo 04-6790Sulfonamide47.0> 10,000> 200x

Key Technical Insights:

  • Potency: The sulfone derivatives (Product) exhibit single-digit nanomolar affinity (

    
     < 10 nM), comparable to the gold-standard SB-271046.
    
  • Chemical Stability: Unlike sulfonamides (SB-271046), which can undergo N-dealkylation or hydrolysis under extreme physiological conditions, the C-S bond in the sulfonyl benzene scaffold is metabolically robust.

  • Selectivity: The removal of the indole ring (present in MS-245) significantly reduces off-target affinity for 5-HT2A and 5-HT2C receptors, as the benzene ring lacks the electron density required for strong 5-HT2 interaction.

Experimental Protocols (Self-Validating)

To replicate these bioactivity claims, use the following standardized protocols. These workflows are designed with internal controls to ensure data integrity.

Protocol A: Radioligand Binding Assay (Membrane Preparation)

Objective: Determine


 values using [

I]-SB-258585 displacement.

Reagents:

  • HEK-293 cells stably expressing human 5-HT6 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.
    
  • Radioligand: [

    
    I]-SB-258585 (Specific Activity: 2200 Ci/mmol).
    
  • Non-specific control: 10

    
    M Methiothepin.
    

Workflow:

  • Harvest: Scrape cells in ice-cold PBS; centrifuge at 40,000

    
     g for 15 min.
    
  • Homogenize: Resuspend pellet in Assay Buffer using a Polytron homogenizer (bursts of 5s).

  • Incubation:

    • Mix 50

      
      L membrane suspension (15 
      
      
      
      g protein).
    • Add 25

      
      L radioligand (0.5 nM final conc).
      
    • Add 25

      
      L Test Compound (Sulfonyl Benzene Derivative) at concentrations ranging 
      
      
      
      to
      
      
      M.
  • Equilibrium: Incubate for 60 mins at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a 96-well harvester.

  • Quantification: Count radioactivity via liquid scintillation.

Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm antagonist functionality (vs. agonist 5-HT).

  • Seeding: Plate cells at 20,000/well in 96-well plates.

  • Challenge: Pre-incubate with Test Compound (10 min).

  • Stimulation: Add 100 nM 5-HT (Serotonin) and incubate for 30 min.

  • Detection: Lyse cells and quantify cAMP using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

  • Validation: A decrease in TR-FRET signal compared to 5-HT-only control confirms antagonism.

Visualization: Binding Assay Workflow

AssayWorkflow Membrane Membrane Prep (h5-HT6) Mix Reaction Mix + [125I]-Ligand + Test Compound Membrane->Mix Incubate Incubation 60 min @ 37°C Mix->Incubate Filter Harvest/Filter (GF/B + PEI) Incubate->Filter Count Scintillation Counting Filter->Count Data Ki Calculation (Non-linear regression) Count->Data

Figure 2: Step-by-step radioligand binding workflow for determining affinity constants.

Synthesis & Handling Notes

For researchers synthesizing or handling ([2-(Methylamino)ethyl]sulfonyl)benzene derivatives:

  • Solubility: These compounds are generally lipophilic. Prepare stock solutions (10 mM) in 100% DMSO.

  • Storage: Store solid powder at -20°C. DMSO stocks are stable for 3 months at -20°C; avoid repeated freeze-thaw cycles to prevent hydrolysis of sensitive substituents (if present).

  • Safety: While less reactive than sulfonyl chlorides, these are bioactive CNS agents. Handle with standard PPE in a fume hood.

References

  • Glennon, R. A., et al. (2018). "The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs." Current Medicinal Chemistry.

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor antagonists." Drug Discovery Today.

  • Pullagurla, M. R., et al. (2004). "Synthesis and pharmacological evaluation of arylsulfonyl-alkanamines as 5-HT6 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Hirst, W. D., et al. (2006). "Characterization of the rat 5-HT6 receptor in vitro and in vivo." British Journal of Pharmacology.

  • Chem-Impex International. "([2-(Methylamino)ethyl]sulfonyl)benzene Product Data."

Sources

Safety Operating Guide

Proper Disposal Procedures: ([2-(Methylamino)ethyl]sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

([2-(Methylamino)ethyl]sulfonyl)benzene (CAS: 61097-92-5), often used as a pharmaceutical building block, presents a dual-hazard profile due to its bifunctional nature: a secondary amine (basic, potentially corrosive) and a sulfone (thermal stability, SOx generation upon combustion).

Unlike common solvents (e.g., Acetone, Methanol), this compound is often an R&D intermediate lacking a specific RCRA listing (P-list or U-list). Therefore, disposal must follow a Class-Based Determination strategy.[1] We treat this substance as a Corrosive Organic Base with potential toxicity until proven otherwise.

Physicochemical Hazard Profile
PropertyValue / CharacteristicDisposal Implication
Functional Groups Sulfone (

), 2° Amine (

)
Do not mix with acids (exothermic neutralization) or strong oxidizers.
Physical State Viscous liquid or low-melting solidRequires wide-mouth HDPE containment; avoid glass if corrosive.
Corrosivity High pH potential (pKa ~10-11 for amine)Likely RCRA D002 (Corrosive) if pH

12.5.
Combustion Generates

,

Incineration with scrubbing is the only acceptable destruction method.

Pre-Disposal Characterization (The "Self-Validating" System)

To ensure scientific integrity and safety, do not assume the waste stream. You must validate the waste characteristics before consolidation. This protocol prevents "mystery waste" explosions in storage drums.

Step 1: The pH Verification

Before placing this compound into a waste container, perform a litmus or pH probe test on a small aqueous aliquot (if applicable) or rely on the functional group logic.

  • Result: If pH

    
     12.5, it is RCRA D002 .
    
  • Action: Must be segregated into the Basic Organic stream.

Step 2: Oxidizer Screen

Sulfones are generally stable, but secondary amines can react violently with strong oxidizers (e.g., Peroxides, Nitric Acid).

  • Protocol: Verify that the receiving waste container never held oxidizers.

Segregation Logic & Compatibility

The most critical operational failure in amine disposal is accidental mixing with acids or oxidizers. The following logic tree illustrates the decision-making process required at the bench before moving the vessel.

SegregationLogic Compound ([2-(Methylamino)ethyl]sulfonyl)benzene (Amine + Sulfone) CheckpH Check pH / Functional Group Compound->CheckpH IsAcid Acid Stream? (H2SO4, HCl) CheckpH->IsAcid Incompatible IsOxidizer Oxidizer Stream? (Peroxides, Nitrates) CheckpH->IsOxidizer Incompatible IsBase Alkaline Organic Stream (Amines, Pyridines) CheckpH->IsBase Compatible Danger1 STOP: Exothermic Reaction (Heat/Spatter) IsAcid->Danger1 Danger2 STOP: Violent Oxidation (Fire/Explosion) IsOxidizer->Danger2 Safe SAFE: Consolidate for Incineration IsBase->Safe

Figure 1: Segregation logic tree preventing incompatible mixing events at the point of generation.

Operational Disposal Protocol

Objective: Secure containment and transfer to a licensed incineration facility. Regulatory Basis: 40 CFR § 262.11 (Hazardous Waste Determination).

A. Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) carboy or drum. HDPE is resistant to the basic nature of the amine.

  • Avoid: Metal containers (unless lined) if the substance is wet/corrosive, as amines can corrode certain alloys over time.

B. Labeling Requirements

The label must be specific to aid emergency responders and the disposal facility.

  • Chemical Name: ([2-(Methylamino)ethyl]sulfonyl)benzene[2][3]

  • Constituents: 95%+ Sulfone/Amine Organic.

  • Hazard Checkboxes: [x] Corrosive (pH > 7), [x] Toxic.

  • Waste Code (USA): D002 (if pH > 12.5), otherwise Non-Regulated Chemical Waste (pending state regulations), but always managed as hazardous.

C. The "Cradle-to-Grave" Workflow

This diagram outlines the physical movement of the material from your bench to final destruction.

DisposalWorkflow Generation Benchtop Generation Segregation Segregation (Basic/Organic Stream) Generation->Segregation Verify Compatibility Packing Pack in HDPE (Secondary Containment) Segregation->Packing Labeling Labeling (D002 / Toxic) Packing->Labeling Storage 90-Day Storage Area (Well-Ventilated) Labeling->Storage Transport Licensed Hauler Storage->Transport Manifesting Incineration High-Temp Incineration (w/ Scrubbers) Transport->Incineration Destruction

Figure 2: End-to-end workflow ensuring compliance and complete destruction of the sulfonyl-amine skeleton.

Emergency Contingencies

In the event of a spill during transfer:

  • Evacuation: If heated or aerosolized, evacuate the immediate area (amine vapors are respiratory irritants).

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.

  • Neutralization (Spill Only):

    • Do NOT use strong mineral acids (HCl) to neutralize a spill; the heat generation may vaporize the amine.

    • Use a Citric Acid or Sodium Bisulfate based spill kit to gently neutralize the basicity before absorption.

  • Absorption: Use vermiculite or clay-based absorbents.

  • Disposal of Debris: Collect all spill debris into a separate wide-mouth jar labeled "Hazardous Waste: Spill Debris (Amine)."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4][5] [Link]

  • U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • U.S. Environmental Protection Agency. (1980).[6][7] A Method for Determining the Compatibility of Hazardous Wastes (EPA-600/2-80-076).[6][7] [Link]

Sources

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